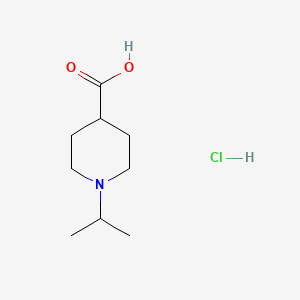
VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT) is a variant of the Vasoactive Intestinal Peptide (VIP), which is a neuropeptide synthesized in the central nervous system . It is known to enhance the formation of adenosine 3′,5′-cyclic monophosphate in the cerebral cortex and hypothalamus of chick and rat . It also modulates the cholinergic as well as serotonergic neurotransmitter systems .
It is available for research use only .
Molecular Structure Analysis
The empirical formula of VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT) is C147H238N44O42S . Its molecular weight is 3325.80 .Physical And Chemical Properties Analysis
VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT) is a lyophilized powder that is soluble in 1% acetic acid and water . It is stored at a temperature of −20°C .Mechanism of Action
Safety and Hazards
When handling VIP (3-28) (HUMAN, BOVINE, PORCINE, RAT), it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental ingestion or contact, immediate medical attention is required .
properties
CAS RN |
115444-33-2 |
|---|---|
Molecular Formula |
C138H226N40O39S |
Molecular Weight |
3101.627 |
InChI |
InChI=1S/C138H226N40O39S/c1-18-71(12)108(134(215)170-92(56-68(6)7)123(204)163-89(111(147)192)61-101(144)185)176-131(212)99(65-179)173-127(208)97(63-103(146)187)168-124(205)91(55-67(4)5)165-125(206)93(58-77-37-41-79(182)42-38-77)166-119(200)83(33-23-26-49-140)157-117(198)84(34-24-27-50-141)161-132(213)106(69(8)9)174-113(194)73(14)155-115(196)88(47-53-218-17)160-121(202)87(45-46-100(143)184)159-116(197)82(32-22-25-48-139)156-118(199)85(35-28-51-152-137(148)149)158-122(203)90(54-66(2)3)164-120(201)86(36-29-52-153-138(150)151)162-135(216)109(74(15)180)177-129(210)94(59-78-39-43-80(183)44-40-78)167-126(207)96(62-102(145)186)169-128(209)98(64-105(190)191)172-136(217)110(75(16)181)178-130(211)95(57-76-30-20-19-21-31-76)171-133(214)107(70(10)11)175-112(193)72(13)154-114(195)81(142)60-104(188)189/h19-21,30-31,37-44,66-75,81-99,106-110,179-183H,18,22-29,32-36,45-65,139-142H2,1-17H3,(H2,143,184)(H2,144,185)(H2,145,186)(H2,146,187)(H2,147,192)(H,154,195)(H,155,196)(H,156,199)(H,157,198)(H,158,203)(H,159,197)(H,160,202)(H,161,213)(H,162,216)(H,163,204)(H,164,201)(H,165,206)(H,166,200)(H,167,207)(H,168,205)(H,169,209)(H,170,215)(H,171,214)(H,172,217)(H,173,208)(H,174,194)(H,175,193)(H,176,212)(H,177,210)(H,178,211)(H,188,189)(H,190,191)(H4,148,149,152)(H4,150,151,153)/t71-,72-,73-,74+,75+,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |
InChI Key |
VZHGFXMUWRDKMY-GNASPNIESA-N |
SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



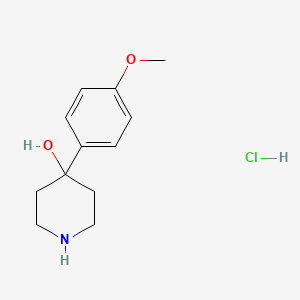
![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B595785.png)
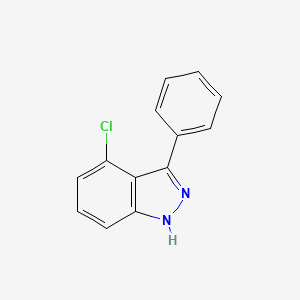
![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)
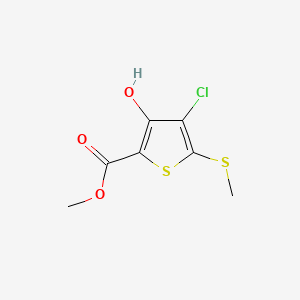
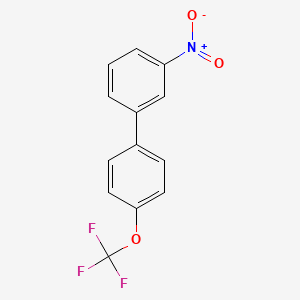
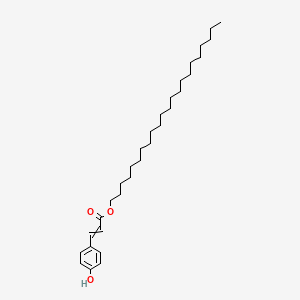

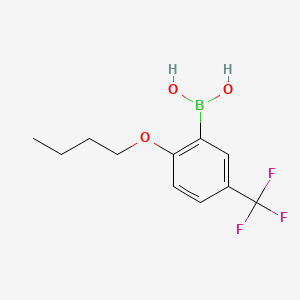
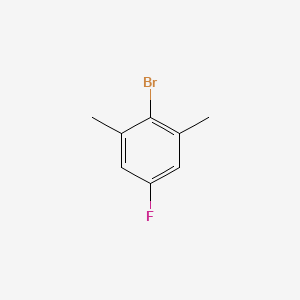

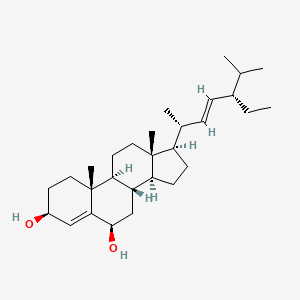
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
